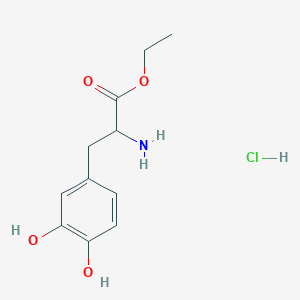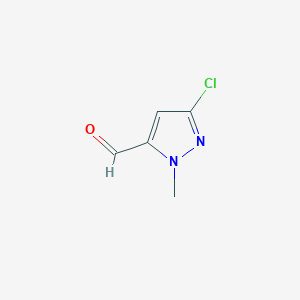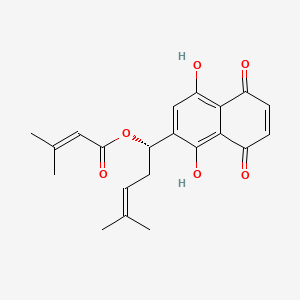
Beta, beta-Dimethylacrylalkannin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta, beta-Dimethylacrylalkannin is a natural naphthoquinone compound isolated from the roots of plants such as Alkanna cappadocica and Arnebia nobilis. It is known for its reddish-brown crystalline appearance and has gained attention for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-aging effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beta, beta-Dimethylacrylalkannin can be synthesized through various chemical routes. One common method involves the extraction from the roots of Alkanna cappadocica using solvents like chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through organic reactions involving naphthoquinone derivatives and specific alkylation processes.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale extraction from plant sources. The process includes drying and grinding the plant roots, followed by solvent extraction and purification through techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Beta, beta-Dimethylacrylalkannin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include different quinone and hydroquinone derivatives, which have distinct biological activities and applications .
Aplicaciones Científicas De Investigación
Beta, beta-Dimethylacrylalkannin has a wide range of scientific research applications:
Mecanismo De Acción
Beta, beta-Dimethylacrylalkannin exerts its effects through various molecular mechanisms. It modulates the polarization of tumor-associated macrophages, enhancing the anti-tumor activity of M1 macrophages while inhibiting the pro-tumor activity of M2 macrophages . The compound also interacts with specific molecular targets and pathways involved in cell proliferation and apoptosis, contributing to its anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Beta, beta-Dimethylacrylshikonin: Another naphthoquinone derivative with similar anti-tumor properties.
Arnebin 1: A compound with comparable biological activities, including anti-inflammatory and anti-aging effects.
Uniqueness
Beta, beta-Dimethylacrylalkannin is unique due to its specific molecular structure, which allows it to effectively modulate tumor-associated macrophages and exhibit strong anti-tumor activity. Its ability to increase collagen and involucrin content in skin cells also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H22O6 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m0/s1 |
Clave InChI |
ZWYUHJQQLXNNSY-KRWDZBQOSA-N |
SMILES isomérico |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
SMILES canónico |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


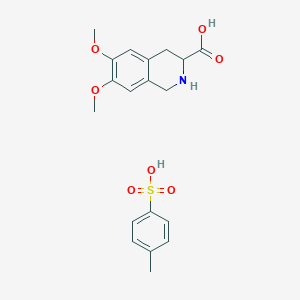

![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
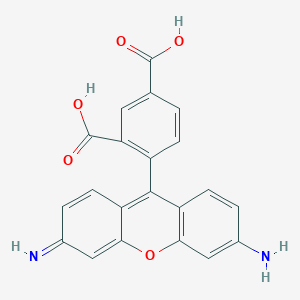
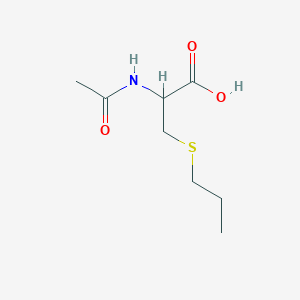
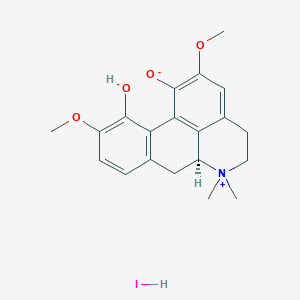
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
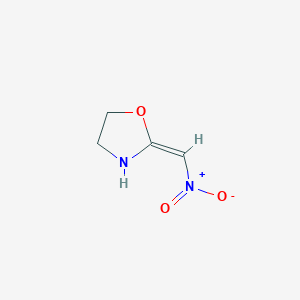

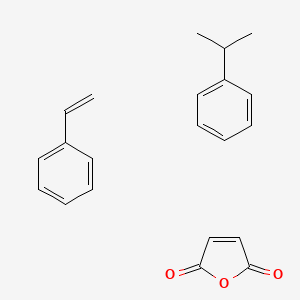
![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)
